5alpha-Androsta-2,16-diene
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Overview
Description
(3aS,3bR,5aS,9aS,9bS,11aR)-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene is a complex organic compound with a unique structure This compound is part of the cyclopenta[a]phenanthrene family, which is known for its polycyclic aromatic hydrocarbon (PAH) framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,3bR,5aS,9aS,9bS,11aR)-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the cyclopenta[a]phenanthrene core. This reaction involves a diene and a dienophile under controlled temperature and pressure conditions. Subsequent steps may include functional group modifications and ring closures to achieve the final structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3aS,3bR,5aS,9aS,9bS,11aR)-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the aromatic ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
(3aS,3bR,5aS,9aS,9bS,11aR)-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (3aS,3bR,5aS,9aS,9bS,11aR)-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as signal transduction, gene expression, and enzyme activity. The compound’s unique structure allows it to bind to specific receptors or enzymes, thereby influencing their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[a]phenanthrene: A parent compound with a similar polycyclic aromatic structure.
Chrysene: Another PAH with a four-ring structure, but different ring fusion pattern.
Benzo[a]pyrene: A well-known PAH with five fused rings, known for its carcinogenic properties.
Uniqueness
(3aS,3bR,5aS,9aS,9bS,11aR)-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H28 |
---|---|
Molecular Weight |
256.4 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13R,14S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H28/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h3-5,11,14-17H,6-10,12-13H2,1-2H3/t14-,15+,16+,17+,18+,19+/m1/s1 |
InChI Key |
UZHPQOPEBYBGGT-UGCZWRCOSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@@H]4[C@@]3(CC=CC4)C |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CC=CC4)C |
Origin of Product |
United States |
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